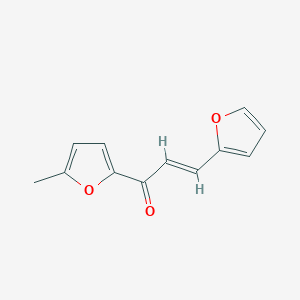

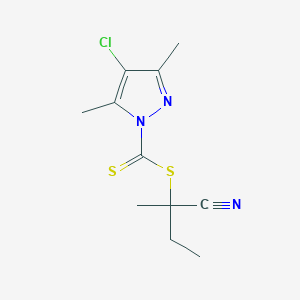

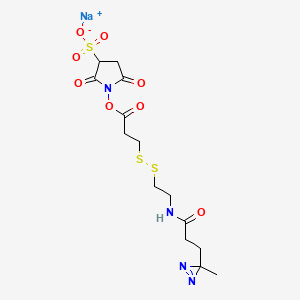

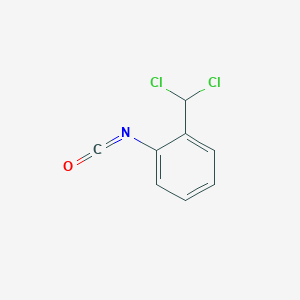

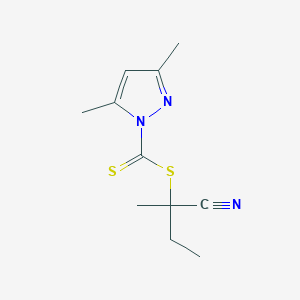

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate (CBPCPD) is a novel organosulfur compound with potential applications in the field of synthetic chemistry. CBPCPD is a versatile reagent that can be used in a variety of chemical reactions, such as nucleophilic substitution, oxidation, and reduction. The compound has been found to be highly efficient in a variety of catalytic processes and has been used in the synthesis of a wide range of compounds. CBPCPD is also known to possess a number of biochemical and physiological effects, which make it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate has been used in a variety of scientific research applications. The compound has been used as a catalyst for the synthesis of a range of compounds, including polymers, pharmaceuticals, and other organic molecules. Additionally, this compound has been used in the synthesis of a variety of polymers and pharmaceuticals, as well as in the synthesis of a range of other organic molecules.

Wirkmechanismus

The mechanism of action of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the substrate and forming a covalent bond with it. This reaction is then followed by a series of further reactions, resulting in the formation of the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been found to possess a number of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Additionally, this compound has been found to possess a number of antioxidant activities, including the ability to scavenge free radicals and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high efficiency, which makes it an ideal reagent for a variety of chemical reactions. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also known to be toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate. One potential avenue of research is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Additionally, further research could be done to explore the potential of this compound as a catalyst in the synthesis of a variety of compounds. Finally, further research could be done to investigate the potential toxicity of this compound and to develop methods for its safe handling and storage.

Synthesemethoden

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate can be synthesized using a variety of methods. One such method involves the reaction of 2-cyano-1-butyne with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound, which can be isolated and purified by recrystallization.

Biochemische Analyse

Biochemical Properties

2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate plays a crucial role in biochemical reactions, particularly in the polymerization of acrylic acid, acrylates, acrylamides, and styrenes . It interacts with various enzymes and proteins involved in these polymerization processes. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains to new monomers, thereby controlling the molecular weight and distribution of the resulting polymers .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in polymerization. It influences cell function by affecting the synthesis of polymers that are used in various cellular applications . The compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and properties of polymeric materials within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with growing polymer chains . It acts as a chain transfer agent, facilitating the transfer of polymer chains to new monomers. This process involves the formation of a transient bond between the compound and the polymer chain, which is then transferred to a new monomer, allowing for controlled polymer growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower dosages, the compound effectively controls polymerization without causing adverse effects. At higher dosages, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . Threshold effects have been identified, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to polymerization . It interacts with enzymes and cofactors that facilitate the transfer of polymer chains to new monomers. This interaction can affect metabolic flux and metabolite levels within the cell, influencing the overall polymerization process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the localization and accumulation of the compound, ensuring its availability for polymerization processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function in polymerization processes .

Eigenschaften

IUPAC Name |

2-cyanobutan-2-yl 4-chloro-3,5-dimethylpyrazole-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3S2/c1-5-11(4,6-13)17-10(16)15-8(3)9(12)7(2)14-15/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXRXQYJDCRRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)SC(=S)N1C(=C(C(=N1)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)

![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)

![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)